Methyl 3-(fluorosulfonyl)benzoate
Overview
Description
Methyl 3-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H7FO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a fluorosulfonyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(fluorosulfonyl)benzoate can be synthesized through the esterification of 3-(fluorosulfonyl)benzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the product. The use of automated systems ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: Benzyl alcohol derivatives.
Oxidation: Benzoic acid derivatives
Scientific Research Applications
Methyl 3-(fluorosulfonyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Materials Science: Utilized in the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-(fluorosulfonyl)benzoate involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. This reactivity makes it a valuable tool in chemical biology for studying protein function and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-(fluorosulfonyl)benzoate
- 3-(Fluorosulfonyl)benzoic acid
- Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate
Properties
IUPAC Name |
methyl 3-fluorosulfonylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGFLTZACMZIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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